molecular formula C13H13FO5 B1394555 Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate CAS No. 1225574-45-7

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

Cat. No.: B1394555
CAS No.: 1225574-45-7
M. Wt: 268.24 g/mol
InChI Key: ITPCRIFSWAGHTH-UHFFFAOYSA-N
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Description

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is an organic compound with a complex structure that includes a fluorinated aromatic ring and a dioxobutanoate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate typically involves multi-step organic reactions. One common method includes the esterification of 5-fluoro-2-methoxybenzoic acid with ethyl acetoacetate under acidic conditions. The reaction is usually catalyzed by a strong acid such as sulfuric acid or hydrochloric acid, and the mixture is refluxed to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with active sites in proteins, potentially inhibiting enzyme activity or altering receptor function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-(5-chloro-2-methoxyphenyl)-2,4-dioxobutanoate
  • Ethyl 4-(5-bromo-2-methoxyphenyl)-2,4-dioxobutanoate
  • Ethyl 4-(5-iodo-2-methoxyphenyl)-2,4-dioxobutanoate

Uniqueness

Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom’s high electronegativity and small size allow for unique interactions in biological systems and chemical reactions.

Properties

IUPAC Name

ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FO5/c1-3-19-13(17)11(16)7-10(15)9-6-8(14)4-5-12(9)18-2/h4-6H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITPCRIFSWAGHTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)CC(=O)C1=C(C=CC(=C1)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate
Reactant of Route 3
Ethyl 4-(5-fluoro-2-methoxyphenyl)-2,4-dioxobutanoate

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